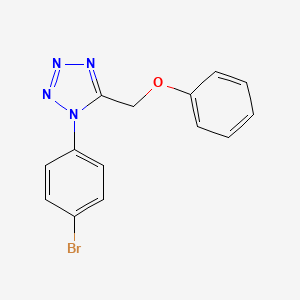
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone
Overview
Description
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone, also known as Resveratrol, is a natural polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol has gained considerable attention in recent years due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone is complex and not fully understood. This compound has been shown to activate various signaling pathways, including the SIRT1 pathway, which plays a role in regulating cellular metabolism and aging. This compound has also been shown to have antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular disease. This compound has also been shown to have anti-cancer properties, inhibiting the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has several advantages for lab experiments. It is readily available and can be synthesized through various methods. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations for lab experiments. It has low bioavailability, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to study the effects of this compound over a long period.
Future Directions
There are several future directions for 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone research. One area of research is the development of this compound analogs that have improved bioavailability. Another area of research is the study of this compound in combination with other compounds to enhance its effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential health benefits.
Conclusion:
In conclusion, this compound is a natural polyphenolic compound with potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound can be synthesized through various methods and has been extensively studied for its potential in treating various diseases and promoting longevity. While this compound has some limitations for lab experiments, there are several future directions for this compound research, including the development of this compound analogs and the study of this compound in combination with other compounds.
Synthesis Methods
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of this compound involves the reaction of 4-methylphenol with 2,4-dihydroxybenzaldehyde in the presence of a base catalyst. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce this compound. Plant extraction involves the extraction of this compound from natural sources such as grapes and berries.
Scientific Research Applications
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied for its potential in treating various diseases, including cardiovascular disease, diabetes, and cancer. This compound has also been studied for its potential in promoting longevity and reducing the effects of aging.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10-2-5-12(6-3-10)19-9-15(18)13-7-4-11(16)8-14(13)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYZDIYAPIHHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160410 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137987-84-9 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)


![9-[(4H-1,2,4-triazol-3-ylthio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5695382.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)

![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
